Muricarpone B
Description
1,7-Bis(3,4-dihydroxyphenyl)heptan-3-one has been reported in Meistera muricarpa with data available.
from rhizomes Amomum muricarpum (Zingiberaceae); structure in first source
Properties
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,21-24H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRUXUCWHIGENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Muricarpone B: A Technical Guide on its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricarpone B is a naturally occurring compound belonging to the annonaceous acetogenin (B2873293) family, a class of polyketides known for their potent cytotoxic activities. First isolated from the seeds of Annona muricata, commonly known as soursop or graviola, this molecule has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and biological activity of this compound, with a focus on its mechanism of action involving key cellular signaling pathways.
Discovery and Natural Source
This compound was first discovered as a constituent of the seeds of Annona muricata L. (Annonaceae family). This evergreen tree is native to tropical regions of the Americas and is widely cultivated for its edible fruit.[1] Various parts of the A. muricata plant, including the leaves, seeds, bark, and fruit, have been traditionally used in folk medicine to treat a range of ailments.[1] Phytochemical investigations have revealed that the plant is a rich source of annonaceous acetogenins (B1209576), with over 100 different acetogenins identified from this species alone.[1]
Experimental Protocols
Isolation of this compound
1. Extraction:
-
Dried and powdered plant material (e.g., seeds of A. muricata) is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, using methods such as maceration or Soxhlet extraction.[2]
-
The resulting crude extract is then concentrated under reduced pressure.
2. Fractionation:
-
The crude extract is partitioned between solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297), and water, to separate compounds based on their solubility. Acetogenins are typically found in the less polar fractions.
-
Thin Layer Chromatography (TLC) is often employed to monitor the separation and identify fractions containing acetogenins. A common visualization agent is Kedde's reagent, which gives a characteristic color reaction with the α,β-unsaturated γ-lactone moiety present in most acetogenins.[2]
3. Chromatographic Purification:
-
The acetogenin-rich fractions are subjected to repeated column chromatography on silica (B1680970) gel.
-
A gradient elution system with increasing solvent polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol) is used to separate the individual compounds.
-
Further purification is often achieved using High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column.
4. Structure Elucidation:
-
The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and the characteristic lactone ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
-
Biological Activity and Signaling Pathways
Annonaceous acetogenins, including by extension this compound, are known to exhibit potent cytotoxicity against a variety of cancer cell lines. The primary mechanism of action for this class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition leads to a depletion of cellular ATP, which disproportionately affects cancer cells due to their high energy demands.
Recent studies have begun to elucidate the impact of acetogenins on specific cellular signaling pathways that are often dysregulated in cancer.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. The mTOR pathway is frequently hyperactivated in various cancers. An acetogenin mimetic, AA005, has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR Complex 1 (mTORC1) signaling pathway in colon cancer cells.[4] Activation of AMPK, a cellular energy sensor, is a direct consequence of ATP depletion caused by mitochondrial inhibition. This, in turn, leads to the downregulation of mTORC1 activity.
References
- 1. Annona muricata (Annonaceae): A Review of Its Traditional Uses, Isolated Acetogenins and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetogenin Extracted from Annona muricata Prevented the Actions of EGF in PA-1 Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an annonaceous acetogenin mimetic, AA005, as an AMPK activator and autophagy inducer in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: Elucidating the Biosynthesis of Muricarpone B
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The specific biosynthetic pathway for Muricarpone B in plants has not yet been elucidated. Consequently, the quantitative data and experimental protocols detailed within this guide are presented as illustrative examples based on the study of related natural products. This document focuses on the hypothesized biosynthetic pathway for Annonaceous acetogenins (B1209576), the class of compounds to which this compound belongs, to provide a framework for future research.
Introduction
This compound is a member of the Annonaceous acetogenins, a large family of polyketide natural products isolated from plants of the Annonaceae family. These compounds are characterized by a long aliphatic chain (typically C32 or C34) bearing various oxygenated functional groups, including hydroxyls, ketones, epoxides, and one or more tetrahydrofuran (B95107) (THF) rings, often terminating in a γ-lactone ring. Annonaceous acetogenins, including this compound, have garnered significant interest from the scientific community due to their potent biological activities, particularly their cytotoxicity against a range of cancer cell lines. Their mode of action is believed to involve the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.
Despite the considerable research into their isolation, chemical synthesis, and biological evaluation, the precise enzymatic steps leading to the formation of this compound and other acetogenins in plants remain largely unknown. This guide provides an in-depth overview of the current understanding of the hypothesized biosynthetic pathway of Annonaceous acetogenins, offering a foundation for researchers aiming to unravel the specific pathway of this compound.
Hypothesized Biosynthetic Pathway of Annonaceous Acetogenins
The biosynthesis of Annonaceous acetogenins is thought to originate from the fatty acid and polyketide pathways. The proposed pathway can be broadly divided into three key stages: chain elongation by a polyketide synthase, formation of the γ-lactone ring, and the introduction of tetrahydrofuran (THF) rings.
Polyketide Chain Assembly
The carbon backbone of Annonaceous acetogenins is believed to be assembled by a Type I Polyketide Synthase (PKS). These large, multifunctional enzymes catalyze the iterative condensation of acyl-CoA precursors. The biosynthesis is initiated with a starter unit, likely acetyl-CoA or a longer chain acyl-CoA, which is then extended by the sequential addition of malonyl-CoA extender units. The PKS complex dictates the length of the polyketide chain and the pattern of any initial reductions of the β-keto groups, leading to a long-chain polyhydroxy or polyene intermediate.
Formation of the γ-Lactone Ring
A characteristic feature of most Annonaceous acetogenins is the terminal α,β-unsaturated γ-lactone ring. It is hypothesized that this five-membered ring is formed from the terminal end of the polyketide chain. One proposed mechanism involves the addition of a three-carbon unit, such as glyceraldehyde-3-phosphate or a related precursor, to the terminus of the polyketide chain, followed by cyclization and dehydration to form the butenolide ring.
Formation of the Tetrahydrofuran (THF) Rings
The presence of one or more THF rings is a defining structural feature of many Annonaceous acetogenins and is crucial for their biological activity. The current hypothesis for the formation of these rings involves the epoxidation of double bonds within the polyketide chain, followed by a cascade of epoxide ring-opening and intramolecular cyclization. The stereochemistry of the resulting THF rings is thought to be controlled by the specific epoxidase and cyclase enzymes involved. For acetogenins with multiple THF rings, this process may occur in a sequential or concerted manner.
Below is a diagram illustrating the hypothesized biosynthetic pathway for a generic mono-THF Annonaceous acetogenin (B2873293).
Caption: Hypothesized biosynthetic pathway of Annonaceous acetogenins.
Quantitative Data (Hypothetical)
As the biosynthetic pathway of this compound is not elucidated, no quantitative data is available. The following table is a hypothetical representation of the types of data that would be crucial for understanding and engineering this pathway.
| Parameter | Hypothetical Value | Method of Determination | Significance |
| Enzyme Kinetics (PKS) | |||
| Km for Acetyl-CoA | 50 µM | Enzyme Assay | Substrate affinity of the initial loading module. |
| Km for Malonyl-CoA | 25 µM | Enzyme Assay | Substrate affinity for chain extension. |
| kcat | 10 s⁻¹ | Enzyme Assay | Catalytic efficiency of the PKS complex. |
| Enzyme Kinetics (Epoxidase) | |||
| Km for Polyketide Intermediate | 15 µM | Enzyme Assay | Substrate affinity for epoxidation. |
| kcat | 5 s⁻¹ | Enzyme Assay | Rate of epoxide formation. |
| Metabolite Concentrations | |||
| Polyketide Intermediate | 2 µg/g fresh weight | LC-MS/MS | Precursor pool size for downstream modifications. |
| This compound | 10 µg/g fresh weight | HPLC, LC-MS/MS | Final product yield in plant tissue. |
| Gene Expression Levels | |||
| PKS Gene Transcript Levels | 100-fold increase during fruit development | qRT-PCR | Correlation of gene expression with product accumulation. |
| Epoxidase Gene Transcript Levels | 80-fold increase during fruit development | qRT-PCR | Identification of key modifying enzymes. |
Experimental Protocols
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments that would be essential in this endeavor.
Identification of Candidate Genes
Objective: To identify genes encoding the enzymes involved in the this compound biosynthetic pathway.
Methodology: Transcriptome Analysis
-
Plant Material: Collect plant tissues (e.g., leaves, bark, fruits) from Annona muricata at different developmental stages.
-
RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Perform differential gene expression analysis to identify genes that are upregulated in tissues and at developmental stages where this compound accumulation is high.
-
Annotate the differentially expressed genes and search for candidates encoding polyketide synthases, fatty acid synthases, oxidoreductases (including cytochrome P450s and other epoxidases), and transferases.
-
Functional Characterization of Candidate Enzymes
Objective: To confirm the function of candidate enzymes identified through transcriptomics.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., for E. coli or S. cerevisiae).
-
Heterologous Expression: Transform the expression constructs into the chosen host organism and induce protein expression.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).
-
Enzyme Assays:
-
For a candidate PKS, provide the purified enzyme with radiolabeled or fluorescently tagged starter and extender units (e.g., [¹⁴C]-malonyl-CoA) and analyze the products by techniques such as thin-layer chromatography (TLC), HPLC, or LC-MS.
-
For a candidate epoxidase, incubate the purified enzyme with the polyketide intermediate (which may need to be chemically synthesized or produced by the recombinant PKS) and a suitable co-factor (e.g., NADPH for P450s). Monitor the formation of the epoxidized product by LC-MS.
-
For a candidate cyclase, provide the epoxidized intermediate and analyze the formation of the THF-containing product.
-
In Vivo Pathway Elucidation
Objective: To confirm the involvement of candidate genes in this compound biosynthesis within the plant.
Methodology: Virus-Induced Gene Silencing (VIGS)
-
VIGS Construct Preparation: Clone fragments of the target candidate genes into a VIGS vector (e.g., based on Tobacco Rattle Virus).
-
Agroinfiltration: Introduce the VIGS constructs into Agrobacterium tumefaciens and infiltrate young Annona muricata plants.
-
Metabolite and Transcript Analysis: After a period of time to allow for gene silencing, collect tissues from the silenced and control plants.
-
Analyze the levels of this compound and its potential precursors using LC-MS/MS. A significant reduction in this compound levels in silenced plants would indicate a role for the target gene in its biosynthesis.
-
Confirm the silencing of the target gene by measuring its transcript levels using qRT-PCR.
-
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating and unexplored area of plant natural product chemistry. While the specific pathway remains to be elucidated, the general framework of the Annonaceous acetogenin biosynthesis provides a solid starting point for future research. The combination of modern omics techniques, synthetic biology, and classical biochemical approaches will be instrumental in identifying the genes and enzymes responsible for the synthesis of this potent anticancer compound. A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also open up avenues for the metabolic engineering of this and related compounds for pharmaceutical applications. The development of a heterologous production platform for this compound could provide a sustainable and scalable source of this valuable molecule, overcoming the limitations of isolation from its natural source.
Spectroscopic Data of Muricarpone B: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricarpone B, a diarylheptanoid isolated from the plant Annona muricata, belongs to a class of natural products known for their diverse biological activities. The structural elucidation of such compounds is paramount for understanding their chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in the identification and characterization of this and similar natural products.
Molecular Structure
This compound is chemically known as 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one. Its molecular formula is C₁₉H₂₂O₅, with a molecular weight of 330.37 g/mol .[1] The structure features two catechol rings linked by a seven-carbon chain containing a ketone functionality.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the two catechol rings and the aliphatic protons of the heptan chain.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system, helping to trace the connectivity of the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to obtain high-resolution spectra.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
Instrumentation:
-
A UV-Vis spectrophotometer.
Data Acquisition:
-
Record the spectrum over a wavelength range of approximately 200 to 800 nm.
-
Use a cuvette containing the pure solvent as a blank to zero the instrument.
Logical Relationships and Workflows
The following diagrams illustrate the typical workflows for the spectroscopic analysis of a natural product like this compound.
References
Preliminary Bioactivity Screening of Muricarpone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricarpone B, a diarylheptanoid isolated from the rhizomes of Amomum muricarpum, represents a class of natural products with potential therapeutic applications. Diarylheptanoids, characterized by their two aromatic rings linked by a seven-carbon chain, have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides a summary of the preliminary bioactivity screening of this compound, drawing upon available data for the compound and related diarylheptanoids from Amomum muricarpum. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product-based drug discovery and development.
Anti-inflammatory Activity
Initial investigations into the bioactivity of extracts from Amomum muricarpum have indicated notable anti-inflammatory properties. These effects are largely attributed to the presence of diarylheptanoids, including this compound. The primary mechanism of action appears to be the modulation of key inflammatory pathways.
Data Presentation: Anti-inflammatory Activity
| Extract/Compound | Assay | Target Cell Line | Endpoint | Result |
| Methanolic Extract of Amomum muricarpum | Nitric Oxide (NO) Production Assay | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | Potent Inhibition |
| Methanolic Extract of Amomum muricarpum | Western Blot | RAW 264.7 Macrophages | Expression of iNOS and COX-2 | Suppression |
Experimental Protocols
A general protocol for assessing the anti-inflammatory activity of a natural compound like this compound, based on common laboratory practices, is outlined below.
Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response, with the exception of the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Signaling Pathway
The anti-inflammatory effects of diarylheptanoids from Amomum muricarpum are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for iNOS and COX-2.
Anticancer Activity
The anticancer potential of this compound has not yet been extensively evaluated. However, related diarylheptanoids have demonstrated cytotoxic effects against various cancer cell lines. Further investigation is warranted to determine the specific anticancer profile of this compound.
Data Presentation: Anticancer Activity
Specific GI₅₀ (50% growth inhibition) values for this compound against a panel of cancer cell lines are not currently available.
Experimental Protocols
A standard protocol for preliminary anticancer screening is the MTT assay.
MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., from the NCI-60 panel) are maintained in appropriate culture media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The GI₅₀ value is determined from the dose-response curve.
Antimicrobial Activity
The antimicrobial properties of this compound are another area of interest. While some studies have reported the antimicrobial activity of essential oils from Amomum muricarpum, specific data for the isolated this compound is limited.
Data Presentation: Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) values for this compound against common pathogenic bacteria and fungi have not been reported in the available literature.
Experimental Protocols
The broth microdilution method is a standard technique for determining the MIC of a compound.
Broth Microdilution Assay
-
Microorganism Preparation: Standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The preliminary evidence suggests that this compound, a diarylheptanoid from Amomum muricarpum, holds promise as a bioactive compound, particularly in the realm of anti-inflammatory applications through the inhibition of the NF-κB signaling pathway. However, there is a significant need for further research to quantify its potency and elucidate its precise mechanisms of action.
Future studies should focus on:
-
The isolation of pure this compound to enable definitive bioactivity testing.
-
Determination of IC₅₀ values for its anti-inflammatory effects in various in vitro models.
-
Comprehensive screening of its anticancer activity against a broad panel of human cancer cell lines to determine GI₅₀ values.
-
Evaluation of its antimicrobial spectrum through the determination of MIC values against a range of pathogenic microorganisms.
-
In-depth mechanistic studies to confirm its interaction with the NF-κB pathway and to identify other potential molecular targets.
A thorough and systematic investigation into the bioactivities of this compound will be crucial for unlocking its full therapeutic potential and for guiding its future development as a novel pharmaceutical agent.
Muricarpone B structural analogs and derivatives
An In-Depth Technical Guide to the Structural Analogs and Derivatives of Bioactive Natural Products
Introduction
Natural products have long been a cornerstone of drug discovery, providing a rich source of complex and biologically active molecules. Muricarpone B, a compound belonging to the acetogenin (B2873293) class, represents one such scaffold with significant therapeutic potential. However, natural products often require chemical modification to enhance their efficacy, selectivity, and pharmacokinetic properties. This guide provides a technical overview of the synthesis, biological evaluation, and mechanistic understanding of structural analogs and derivatives inspired by bioactive natural products. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource, detailing methodologies and summarizing key data to facilitate further research and development in this field.
Synthesis of Structural Analogs
The generation of novel structural analogs is a critical step in optimizing a lead compound. Synthetic strategies are diverse and tailored to the specific molecular scaffold. For instance, the synthesis of stilbene (B7821643) analogs often employs methods like the Wittig reaction or the decarbonylative Heck reaction to create the core structure, with further modifications to introduce various functional groups such as fluorine or amino groups.[1] Similarly, the synthesis of novel quinone derivatives can be achieved through one-pot or two-step reactions, allowing for the exploration of structure-activity relationships by modifying substituents on the core ring structure.[2]
The synthesis of derivatives can also involve conjugating the core molecule with other chemical entities, such as sugars, via click chemistry to improve bioavailability or target specificity.[3] These synthetic endeavors aim to produce a library of compounds that can be screened for enhanced biological activity.
Biological Activity and Structure-Activity Relationships (SAR)
The ultimate goal of creating structural analogs is to identify compounds with superior biological activity. A primary focus for many natural product derivatives is anticancer activity, which is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Cytotoxic Activity Data
The following table summarizes the cytotoxic activities of several exemplary structural analogs against various human cancer cell lines. This data is crucial for comparing the potency of different derivatives and for elucidating structure-activity relationships (SAR). For example, the data may reveal that the presence of a specific functional group, such as a 4-methyl and 11-hydroxyl group on a chromone (B188151) scaffold, enhances cytotoxic activity against certain cell lines.[4]
| Compound Class | Derivative Example | Target Cancer Cell Line | IC₅₀ (µM) |
| Plastoquinone Analogs | PQ2 | K562 (Leukemia) | 6.40 ± 1.73[2] |
| PQ2 | Jurkat (Leukemia) | 7.72 ± 1.49[2] | |
| Chromone Derivatives | Epiremisporine F (1) | HT-29 (Colon Carcinoma) | 44.77 ± 2.70[4] |
| Epiremisporine G (2) | HT-29 (Colon Carcinoma) | 35.05 ± 3.76[4] | |
| Epiremisporine H (3) | HT-29 (Colon Carcinoma) | 21.17 ± 4.89[4] | |
| Coumarin Derivatives | Compound B | PC-3 (Prostate Cancer) | 70[5] |
| Compound B | MDA-MB-453 (Breast Cancer) | 135[5] | |
| Compound C | PC-3 (Prostate Cancer) | 50[5] | |
| Compound C | MDA-MB-453 (Breast Cancer) | 100[5] |
Table 1: Summary of cytotoxic activity for selected structural analogs.
Mechanism of Action: Signaling Pathway Inhibition
Understanding the mechanism of action is paramount for rational drug design. Many bioactive compounds exert their effects by modulating key cellular signaling pathways that are dysregulated in diseases like cancer. The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7]
Targeting this pathway is a promising strategy for cancer therapy.[7] Natural product analogs can inhibit this pathway at various nodes, leading to the suppression of downstream signaling and ultimately inducing cancer cell death (apoptosis).[6]
Caption: The PI3K/Akt/mTOR signaling pathway and key points of therapeutic inhibition.
Detailed Experimental Protocols
Reproducibility is a key tenet of scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of novel compounds.
General Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., HT-29, K562) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Protocol for Caspase-3/7 Activity Assay (Apoptosis Detection)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Culture and Treatment: Grow cells as described in the MTT protocol. Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the treated cells with PBS and detach them using trypsin-EDTA.
-
Reagent Addition: Mix 100 µL of the cell suspension with 100 µL of a detection reagent containing a luminogenic caspase-3/7 substrate.[5]
-
Incubation: Incubate the mixture for 90 minutes at 37°C in a 5% CO₂ incubator.[5]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer at the appropriate fluorescence excitation and emission wavelengths (e.g., 502/530 nm) to quantify the percentage of apoptotic cells.[5]
-
Statistical Analysis: Express data as mean ± SD for at least three replicates. Use statistical tests like ANOVA to determine significance (P < 0.05).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anticancer compounds derived from natural product scaffolds.
Caption: A generalized workflow for the development of anticancer drug candidates.
Conclusion
The development of structural analogs and derivatives from natural product scaffolds remains a highly productive avenue in drug discovery. Through systematic chemical synthesis, rigorous biological evaluation, and in-depth mechanistic studies, it is possible to significantly improve upon the therapeutic properties of the original natural product. The data and protocols presented in this guide offer a framework for researchers to design and execute studies aimed at discovering the next generation of therapeutics. The continued exploration of structure-activity relationships and the elucidation of molecular mechanisms will be essential for translating these promising compounds into clinical realities.
References
- 1. Synthesis, structural characterisation and biological evaluation of fluorinated analogues of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of Plastoquinone analogs as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity [mdpi.com]
- 4. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. probiologists.com [probiologists.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of C-Benzylated Flavanones from Natural Sources
Introduction
This document provides a comprehensive guide for the extraction, purification, and characterization of C-benzylated flavanones from natural sources, with a particular focus on plant materials from the Annonaceae family, such as Uvaria narum. While specific protocols for a compound named "Muricarpone B" are not available in the current scientific literature, the methodologies outlined herein are based on established principles for the isolation of flavonoids and other secondary metabolites from complex plant matrices. These protocols are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.
Uvaria narum, a plant found in the Western Ghats, is known to be a rich source of various phytochemicals, including flavonoids, terpenoids, and acetogenins.[1][2][3][4] The protocols detailed below describe a general yet robust workflow that can be adapted for the targeted isolation of C-benzylated flavanones.
Experimental Workflow Overview
The overall process for isolating a target flavanone, such as a putative "this compound," involves several key stages, from the initial preparation of the plant material to the final purification and structural confirmation of the compound. The following diagram illustrates the logical flow of this process.
Caption: General workflow for natural product isolation.
Part 1: Extraction of Crude Flavonoids
This section details the initial steps for obtaining a crude extract enriched with flavonoids from the plant material.
Protocol 1: Preparation of Plant Material and Solvent Extraction
-
Collection and Authentication: Collect the desired plant part of Uvaria narum (e.g., root bark, leaves, or stems). It is crucial to have the plant material authenticated by a qualified botanist to ensure the correct species is being used.
-
Drying and Grinding: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds. Once completely dry, grind the material into a coarse powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
Maceration: Soak the powdered plant material (e.g., 1 kg) in a suitable solvent (e.g., 5 L of 80% methanol (B129727) in water) at room temperature for 72 hours with occasional stirring. Filter the mixture and repeat the extraction process twice more with fresh solvent. Combine the filtrates.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble in a Soxhlet apparatus and extract with a suitable solvent (e.g., methanol or ethanol) for 24-48 hours.
-
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Table 1: Example Extraction Yields from Uvaria narum (1 kg dried material)
| Plant Part | Extraction Method | Solvent | Crude Extract Yield (g) | Yield (%) |
| Root Bark | Maceration | 80% Methanol | 120 | 12.0 |
| Leaves | Soxhlet | Ethanol | 95 | 9.5 |
| Stems | Maceration | Dichloromethane | 35 | 3.5 |
Part 2: Fractionation of the Crude Extract
Fractionation is performed to separate the components of the crude extract based on their polarity, which helps in simplifying the subsequent purification steps.
Protocol 2: Liquid-Liquid Partitioning
-
Suspension: Suspend the crude methanolic extract (e.g., 100 g) in distilled water (500 mL).
-
Sequential Partitioning:
-
Transfer the aqueous suspension to a separatory funnel and partition successively with solvents of increasing polarity.
-
First, extract with n-hexane (3 x 500 mL) to remove non-polar compounds like fats and sterols.
-
Next, extract the aqueous layer with ethyl acetate (B1210297) (EtOAc) (3 x 500 mL). Flavanones are typically expected to partition into this fraction.
-
Finally, extract the remaining aqueous layer with n-butanol (n-BuOH) (3 x 500 mL) to isolate more polar glycosides.
-
-
Concentration: Concentrate each solvent fraction separately using a rotary evaporator to obtain the n-hexane, ethyl acetate, and n-butanol fractions.
Table 2: Example Fractionation Yields from Crude Methanolic Extract (100 g)
| Fraction | Yield (g) | Yield (%) |
| n-Hexane | 15 | 15.0 |
| Ethyl Acetate | 25 | 25.0 |
| n-Butanol | 30 | 30.0 |
| Aqueous Residue | 28 | 28.0 |
Part 3: Purification of the Target Flavanone
The ethyl acetate fraction, which is expected to contain the target C-benzylated flavanones, is subjected to chromatographic techniques for the isolation of pure compounds.
Caption: Chromatographic purification scheme.
Protocol 3: Column Chromatography
-
Silica Gel Chromatography:
-
Subject the ethyl acetate fraction (e.g., 20 g) to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol.
-
Collect fractions of a suitable volume (e.g., 250 mL each).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions by TLC on silica gel plates, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the combined fractions showing the presence of the target compound on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC)
-
Analytical HPLC: Develop an analytical HPLC method to assess the purity of the fractions and to guide the preparative separation. A typical system would use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Semi-preparative HPLC:
-
Perform the final purification of the enriched fraction using a semi-preparative HPLC system with a C18 column.
-
Use an isocratic or a shallow gradient elution with a mobile phase optimized from the analytical method to isolate the target compound.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm for flavanones).
-
Collect the peak corresponding to the target compound.
-
-
Purity Assessment: Assess the purity of the isolated compound by analytical HPLC. A purity of >95% is generally required for structural elucidation and biological assays.
Table 3: Example Purification Summary for this compound (from 20 g EtOAc fraction)
| Purification Step | Mass (mg) | Purity (%) | Recovery (%) |
| Silica Gel Fraction | 1,200 | 45 | 6.0 |
| Sephadex LH-20 Fraction | 450 | 80 | 2.25 |
| Semi-preparative HPLC | 85 | >98 | 0.43 |
Part 4: Structure Elucidation
Once the compound is isolated in a pure form, its chemical structure is determined using various spectroscopic techniques.
Protocol 5: Spectroscopic Analysis
-
Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the isolated compound using High-Resolution Mass Spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to assemble the final structure.
-
-
UV-Vis and IR Spectroscopy: Obtain UV-Vis and IR spectra to identify the chromophores and functional groups present in the molecule, which can provide additional structural information.
By comparing the obtained spectroscopic data with that of known C-benzylated flavanones and other related natural products, the structure of the isolated compound can be elucidated.
Conclusion
The protocols outlined in these application notes provide a systematic and robust framework for the extraction and purification of C-benzylated flavanones from Uvaria narum or other plant sources. While the existence and specific properties of "this compound" remain to be established in the scientific literature, this guide equips researchers with the necessary methodologies to pursue the isolation of novel or known flavonoids for further chemical and biological investigation. Careful execution of these steps, coupled with meticulous analytical monitoring, is essential for the successful isolation of pure natural products.
References
Application Notes and Protocols for Gene Expression Analysis in Response to Muricarpone B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricarpone B is a novel meroterpenoid compound with significant potential in oncological research. Meroterpenoids, a class of natural products, are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for analyzing the molecular mechanisms underlying this compound's anti-cancer activity, with a focus on gene expression profiling, apoptosis induction, and cell cycle arrest. The following protocols and data are based on studies conducted on the human colorectal cancer cell line HCT116.
Data Presentation
Table 1: Differentially Expressed Genes in HCT116 Cells Treated with this compound (10 µM for 24 hours)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| Apoptosis-Related Genes | ||||
| BAX | BCL2-associated X protein | 2.5 | 0.001 | Upregulated |
| BCL2 | B-cell lymphoma 2 | -2.1 | 0.005 | Downregulated |
| CASP3 | Caspase 3 | 3.1 | <0.001 | Upregulated |
| CASP9 | Caspase 9 | 2.8 | <0.001 | Upregulated |
| TP53 | Tumor protein p53 | 1.9 | 0.01 | Upregulated |
| Cell Cycle-Related Genes | ||||
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor 1A | 3.5 | <0.001 | Upregulated |
| CCND1 | Cyclin D1 | -2.8 | 0.002 | Downregulated |
| CDK4 | Cyclin-dependent kinase 4 | -2.5 | 0.003 | Downregulated |
| CCNB1 | Cyclin B1 | -3.0 | <0.001 | Downregulated |
| CDC25C | Cell division cycle 25C | -2.7 | 0.002 | Downregulated |
| Signaling Pathway-Related Genes | ||||
| JNK1 (MAPK8) | Mitogen-activated protein kinase 8 | 2.2 | 0.004 | Upregulated |
| p38 (MAPK14) | Mitogen-activated protein kinase 14 | 2.4 | 0.003 | Upregulated |
| AKT1 | AKT serine/threonine kinase 1 | -1.8 | 0.02 | Downregulated |
| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | -1.5 | 0.03 | Downregulated |
Table 2: Apoptosis Analysis in HCT116 Cells Treated with this compound for 48 hours
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control (DMSO) | - | 3.2 ± 0.5 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound | 5 | 15.8 ± 1.2 | 8.5 ± 0.9 | 2.1 ± 0.4 |
| This compound | 10 | 35.2 ± 2.5 | 18.9 ± 1.8 | 3.5 ± 0.6 |
| This compound | 20 | 58.6 ± 4.1 | 25.4 ± 2.2 | 5.8 ± 0.9 |
Table 3: Cell Cycle Analysis in HCT116 Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 45.3 ± 3.1 | 30.1 ± 2.5 | 24.6 ± 2.1 |
| This compound | 5 | 55.8 ± 3.8 | 25.4 ± 2.2 | 18.8 ± 1.9 |
| This compound | 10 | 68.2 ± 4.5 | 18.9 ± 1.7 | 12.9 ± 1.5 |
| This compound | 20 | 75.6 ± 5.2 | 12.3 ± 1.4 | 12.1 ± 1.3 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human colorectal carcinoma, HCT116 cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed HCT116 cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time periods (24 or 48 hours).
-
RNA Isolation and Gene Expression Analysis (RNA-Sequencing)
-
RNA Isolation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq).
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Align reads to the human reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like RSEM or featureCounts.
-
Perform differential gene expression analysis using packages such as DESeq2 or edgeR in R.
-
Identify genes with a significant change in expression (e.g., p-value < 0.05 and |log2 fold change| > 1).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Preparation:
-
Following treatment, collect both adherent and floating cells.
-
Wash cells with ice-cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
-
Staining:
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation:
-
After treatment, harvest cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use software (e.g., ModFit LT) to de-convolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Caption: Logical relationship of this compound's effects from molecular to phenotypic levels.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Muricarpone B
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Muricarpone B. Given the limited specific data on this compound, this guide draws upon established principles for improving the bioavailability of poorly soluble, lipophilic compounds, a characteristic common to its chemical class, the acetogenins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring acetogenin. Acetogenins are a class of polyketide natural products found in plants of the Annonaceae family[1]. Like many other acetogenins, this compound is a lipophilic compound with poor aqueous solubility, which is a primary reason for expecting low oral bioavailability[2]. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids[3]. Poor solubility limits the concentration of the drug available for absorption across the gut wall, leading to reduced efficacy[3][4].
Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound?
A2: The main strategies focus on improving the solubility and dissolution rate of the compound in the gastrointestinal tract. Key approaches include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubility and absorption of lipophilic drugs[5][6].
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form[7][8].
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and saturation solubility[9][10][11].
Q3: How can I assess the effectiveness of a bioavailability enhancement strategy for this compound?
A3: A multi-step approach involving in vitro and in vivo studies is recommended:
-
In Vitro Dissolution Studies: To determine the rate and extent to which this compound is released from the formulation and dissolves in simulated gastric and intestinal fluids. The USP Apparatus 2 (paddle method) is commonly used for this purpose[12][13].
-
In Vitro Permeability Assays: Using cell-based models like the Caco-2 permeability assay to predict the intestinal absorption of the formulated this compound.
-
In Vivo Pharmacokinetic Studies: Administering the formulation to animal models (e.g., rats) and measuring the concentration of this compound in the blood over time to determine key parameters like Cmax, Tmax, and Area Under the Curve (AUC), which collectively define the oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Drug Loading in Lipid-Based Formulations (SEDDS)
-
Question: I am struggling to achieve a high concentration of this compound in my SEDDS formulation without it precipitating upon storage. What can I do?
-
Answer:
-
Component Screening: Systematically screen various oils, surfactants, and co-surfactants to identify a combination that provides the best solubility for this compound. The log P of the drug should ideally be greater than 2 to ensure good solubility in the lipid phase[14].
-
Co-solvent Addition: Incorporating a co-solvent like ethanol, propylene (B89431) glycol, or PEG 400 can significantly enhance the drug's solubility within the formulation[5].
-
Ternary Phase Diagrams: Constructing ternary phase diagrams can help identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion region, allowing for higher drug loading[15].
-
Issue 2: Physical Instability of Amorphous Solid Dispersions
-
Question: My amorphous solid dispersion of this compound shows signs of recrystallization over time, leading to decreased dissolution. How can I improve its stability?
-
Answer:
-
Polymer Selection: The choice of polymer is critical. Polymers that exhibit strong intermolecular interactions (e.g., hydrogen bonding) with this compound can help stabilize the amorphous form[16].
-
Drug Loading: High drug loading can increase the tendency for recrystallization[16]. It is important to determine the saturation solubility of this compound in the polymer to avoid supersaturation in the solid state.
-
Storage Conditions: Store the solid dispersion in a tightly sealed container at low temperature and humidity to minimize molecular mobility and prevent moisture-induced phase separation and crystallization[17].
-
Issue 3: Inconsistent Results in In Vivo Pharmacokinetic Studies
-
Question: I am observing high variability in the plasma concentrations of this compound in my animal studies. What are the potential causes and solutions?
-
Answer:
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding conditions of the animals (e.g., fasting overnight) to minimize this variability[18].
-
Formulation Instability in GI Fluids: The formulation may be unstable in the acidic environment of the stomach or in the presence of digestive enzymes, leading to premature drug precipitation. Consider using enteric-coated formulations to protect the drug until it reaches the small intestine.
-
First-Pass Metabolism: If this compound undergoes significant metabolism in the liver or gut wall, this can lead to variable systemic exposure. Co-administration with a known inhibitor of the relevant metabolic enzymes (if identified) can help assess the impact of first-pass metabolism.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Acetogenins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Oral Bioavailability | Reference |
| This compound | C19H22O5 | 346.38 | DMSO: 1 mg/mL | Not Reported | |
| Annonacin | C35H64O7 | 596.88 | Poorly water-soluble | 3.2% (in rats) |
Table 2: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs
| Strategy | Advantages | Disadvantages | Typical Improvement in Bioavailability |
| Lipid-Based Formulations (SEDDS) | High drug loading for lipophilic drugs, circumvents dissolution step, potential for lymphatic uptake. | Potential for GI irritation with high surfactant concentrations, stability issues (e.g., precipitation). | 2 to 10-fold |
| Amorphous Solid Dispersions | Significant increase in aqueous solubility and dissolution rate. | Physically unstable (recrystallization), potential for hygroscopicity. | 2 to 20-fold |
| Nanoparticle Formulations | Increased surface area enhances dissolution, potential for targeted delivery. | Complex manufacturing processes, potential for toxicity, stability challenges (e.g., aggregation). | 2 to 15-fold |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select the components that show the highest solubility for this compound.
-
-
Construction of Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Titrate each formulation with water and observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region.
-
Dissolve the desired amount of this compound in the oil phase, gently heating if necessary.
-
Add the surfactant and co-surfactant and mix until a clear, isotropic mixture is formed[19].
-
-
Characterization:
-
Determine the droplet size and zeta potential of the emulsion formed upon dilution with water using a dynamic light scattering instrument.
-
Assess the self-emulsification time and efficiency by visual observation.
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2)
-
Apparatus Setup:
-
Dissolution Media:
-
Use simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
For poorly soluble drugs, the addition of a small amount of surfactant (e.g., 0.5% sodium lauryl sulfate) to the media may be necessary to achieve sink conditions.
-
-
Procedure:
-
Place the this compound formulation (e.g., a capsule containing the SEDDS or solid dispersion) in the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug dissolved over time.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats (200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Dosing:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Include a control group receiving the unformulated drug suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Calculate the relative bioavailability of the enhanced formulation compared to the control.
-
Visualization
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Simplified signaling pathway for the mechanism of action of acetogenins.
References
- 1. Nanoprecipitation Method: Significance and symbolism [wisdomlib.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. Bot Verification [ijbr.com.pk]
- 10. traditionalmedicine.actabotanica.org [traditionalmedicine.actabotanica.org]
- 11. Challenges and Advances in Nanoformulations for Drug Delivery [wisdomlib.org]
- 12. raiselabequip.com [raiselabequip.com]
- 13. USP dissolution testing apparatus II: Significance and symbolism [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. researchgate.net [researchgate.net]
- 17. Influence Of Preparation Process Of Solid Dispersion On Its Physical Stability - Senieer - What You Trust [senieer.com]
- 18. benchchem.com [benchchem.com]
- 19. Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labhut.com [labhut.com]
- 21. youtube.com [youtube.com]
Cell line-specific responses to Muricarpone B treatment
Disclaimer: Muricarpone B is a compound belonging to the acetogenin (B2873293) family, naturally occurring in plants of the Annona genus, such as Annona muricata (soursop). Currently, there is limited specific research available on this compound. The information provided in this technical support center is based on the known biological activities of Annona muricata extracts and the general mechanisms of action attributed to annonaceous acetogenins (B1209576). Researchers should consider this context when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: Based on studies of related acetogenins, this compound is expected to exert its cytotoxic effects primarily through the inhibition of the mitochondrial complex I (NADH-ubiquinone oxidoreductase).[1][2] This disruption of the electron transport chain leads to a decrease in ATP production, induction of apoptosis, and cell cycle arrest, preferentially affecting cancer cells with high energy demands.[2]
Q2: In which phase of the cell cycle should I expect to see arrest after this compound treatment?
A2: Annonaceous acetogenins have been reported to induce cell cycle arrest, often in the G1 phase.[2] This is potentially due to the cellular stress caused by mitochondrial dysfunction and reduced ATP levels. However, the specific phase of cell cycle arrest can be cell line-dependent.
Q3: Is this compound expected to induce apoptosis? What are the key markers to look for?
A3: Yes, this compound is anticipated to induce apoptosis. Key markers to investigate include the activation of caspases (particularly caspase-3), DNA fragmentation (which can be assessed by TUNEL assay), and changes in mitochondrial membrane potential.[2] The apoptotic pathway is likely initiated by mitochondrial dysfunction.
Q4: What is a typical effective concentration range for acetogenins like this compound?
A4: The effective concentration of acetogenins can vary significantly depending on the specific compound and the cancer cell line being tested. Generally, IC50 values for Annona muricata extracts and isolated acetogenins have been reported in the µg/mL to µM range.[3][4][5] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
Q5: Are there known issues with the solubility of this compound?
A5: While specific data for this compound is unavailable, acetogenins are generally lipophilic compounds. It is advisable to dissolve them in a small amount of an organic solvent like DMSO before preparing final dilutions in cell culture media. Ensure the final concentration of the solvent does not affect cell viability.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No significant cytotoxicity observed at expected concentrations. | Cell line may be resistant. | - Increase the concentration of this compound in your dose-response experiment.- Extend the treatment duration.- Verify the viability of your cell stock.- Consider using a different, more sensitive cell line for comparison. |
| Compound degradation. | - Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C).- Prepare fresh dilutions for each experiment. | |
| High variability between replicate wells. | Uneven cell seeding. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly between plating wells. |
| Inaccurate pipetting. | - Calibrate your pipettes regularly.- Use appropriate pipette volumes for the desired concentrations. | |
| Unexpected morphological changes in cells. | Solvent toxicity. | - Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it does not cause cytotoxicity or morphological changes. |
| Contamination. | - Check your cell culture for signs of microbial contamination. | |
| Difficulty in detecting apoptosis. | Assay timing is not optimal. | - Perform a time-course experiment to identify the optimal time point for apoptosis detection after treatment. Apoptosis is a dynamic process. |
| Insufficient drug concentration. | - Ensure the concentration of this compound used is sufficient to induce apoptosis, as determined by your cytotoxicity assays. | |
| Wrong apoptosis assay selected. | - Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assay, TUNEL assay). |
Data Summary
The following table summarizes representative cytotoxicity data for Annona muricata extracts and other acetogenins on various cancer cell lines. This data should be used as a general guide, and specific IC50 values for this compound will need to be determined experimentally.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Annona muricata leaf extract | HT-29 (Colon) | Trypan Blue | 0.956 µg/mL | [3] |
| Annona muricata dried leaf extract | HCC1954 (Breast) | MTT | 139.9 µg/mL | [4] |
| Annona muricata dried leaf extract | MCF7 (Breast) | MTT | 118.4 µg/mL | [4] |
| Momilactone B | HL-60 (Leukemia) | MTT | 4.49 µM | [5] |
| Momilactone B | U266 (Multiple Myeloma) | MTT | 5.09 µM | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Workflows
Caption: A generalized workflow for investigating the effects of this compound.
Caption: The proposed mitochondrial-mediated apoptotic pathway for this compound.
Caption: A simplified diagram of the proposed mechanism of cell cycle arrest.
References
- 1. Anticancer Activity of Acetogenins from Annona Muricata Fruit | IIUM Medical Journal Malaysia [journals.iium.edu.my]
- 2. ijper.org [ijper.org]
- 3. oatext.com [oatext.com]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Potential of Muricarpone B: A Comparative Analysis
Anti-inflammatory Activity of Muricarpone B
This compound has been identified as a constituent in plant extracts demonstrating notable anti-inflammatory effects. Research on the methanolic extract of Amomum muricarpum, which contains this compound, has shown potent inhibition of nitric oxide (NO) production in murine macrophage RAW 264.7 cells.[1] Excessive NO production is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.
Table 1: Anti-inflammatory Activity of Amomum muricarpum Extract (Containing this compound)
| Extract/Compound | Bioassay | Cell Line | IC50 Value |
| Methanolic extract of A. muricarpum | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 12.67 ± 1.7 µg/mL[1] |
It is important to note that this IC50 value represents the activity of the total plant extract and not of isolated this compound. Therefore, the precise contribution of this compound to this activity is yet to be determined.
This compound Analogs: A Research Gap
A comprehensive search of scientific literature reveals a notable absence of studies detailing the synthesis and comparative biological evaluation of this compound analogs. This indicates a significant research gap and an opportunity for medicinal chemists to explore the structure-activity relationships of this natural product. The development of analogs could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Broader Context: The Cytotoxic Potential of Annonaceous Acetogenins (B1209576)
While specific data on this compound is limited, it belongs to the large family of Annonaceous acetogenins. This class of compounds is renowned for its potent cytotoxic activities against a wide range of cancer cell lines, including multi-drug resistant (MDR) strains.[2] The primary mechanism of action for many acetogenins is the inhibition of Complex I (NADH-ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2] This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells which have high energy demands.[2]
This well-established mechanism for the broader class suggests that this compound and its potential analogs could also exhibit cytotoxic properties, a hypothesis that warrants future investigation.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound containing extract) for a predefined period.
-
Stimulation: Following treatment, the cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A negative control group (without LPS) and a positive control group (with LPS but without the test compound) are included.
-
Nitrite (B80452) Quantification: After a 24-hour incubation period, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the positive control. The IC50 value, the concentration of the test substance that inhibits 50% of NO production, is then determined from the dose-response curve.[1]
Visualizing the Pathways
To better understand the potential mechanisms of action, the following diagrams illustrate the general signaling pathway for inflammation and the mechanism of action for Annonaceous acetogenins.
Caption: Potential anti-inflammatory mechanism of this compound.
Caption: General mechanism of action for Annonaceous Acetogenins.
References
Muricarpone B: A Comparative Analysis of its Therapeutic Efficacy
An in-depth comparison of Muricarpone B's anti-inflammatory and antioxidant properties against established therapeutic agents, supported by experimental data and mechanistic insights.
Introduction
This compound, a diarylheptanoid compound isolated from plants of the Alnus and Amomum genera, has garnered scientific interest for its potential therapeutic applications. Diarylheptanoids, a class of plant secondary metabolites, are known for a variety of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This guide provides a comprehensive comparison of the efficacy of this compound with known therapeutic agents in the fields of inflammation and oxidative stress. The data presented is compiled from various scientific studies to offer an objective overview for researchers, scientists, and drug development professionals.
Anti-Inflammatory Efficacy
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. A key mechanism in inflammation involves the overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) and the synthesis of prostaglandins (B1171923) by cyclooxygenase-2 (COX-2). The inhibitory effects of this compound on these pathways have been evaluated and compared with standard non-steroidal anti-inflammatory drugs (NSAIDs).
Inhibition of Nitric Oxide Production
This compound has demonstrated potent inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While specific IC50 values for this compound are still emerging in the literature, studies on extracts from Amomum muricarpum, a source of this compound, have shown significant dose-dependent inhibition of NO production, suggesting the contribution of its constituent compounds.
For comparison, the well-established NSAIDs, celecoxib (B62257) and ibuprofen, are primarily recognized for their inhibition of COX enzymes. However, their indirect effects on NO pathways are also of interest.
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Cell Line | Comments |
| This compound | Data not yet available | RAW 264.7 | Potent inhibition observed from extracts containing this compound. |
| Celecoxib | 6.8[1] | Human peripheral monocytes | Primarily a COX-2 inhibitor; NO inhibition is a secondary effect. |
| Ibuprofen | 80[1] | Human peripheral monocytes | Non-selective COX inhibitor with weaker NO inhibitory effects. |
Inhibition of Cyclooxygenase-2 (COX-2)
The selective inhibition of COX-2 is a hallmark of modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. While direct enzymatic assays on this compound's COX-2 inhibition are pending, the known anti-inflammatory mechanism of diarylheptanoids often involves the modulation of the NF-κB pathway, which is a key regulator of COX-2 expression.
Table 2: Comparative Inhibition of Cyclooxygenase-2 (COX-2)
| Compound | IC50 (µM) | Assay System |
| This compound | Data not yet available | - |
| Celecoxib | 0.04[2] | Sf9 cells |
| Ibuprofen | 1.1 - 370[3][4] | Varies (e.g., purified enzyme, whole blood) |
Antioxidant Efficacy
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to cellular damage and various pathologies. The antioxidant potential of this compound has been investigated through its ability to scavenge free radicals.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. Extracts containing this compound have exhibited significant DPPH scavenging activity.
Superoxide Radical Scavenging Activity
Superoxide is a biologically important ROS, and its scavenging is a crucial antioxidant defense mechanism.
For a clear comparison, the efficacy of this compound is benchmarked against standard antioxidant compounds, Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) |
| This compound | DPPH Radical Scavenging | Data not yet available |
| Superoxide Radical Scavenging | Data not yet available | |
| Ascorbic Acid | DPPH Radical Scavenging | 6.1 - 10.89[5][6] |
| Trolox | DPPH Radical Scavenging | 3.77[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: General workflow for the DPPH radical scavenging assay.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a reference inhibitor. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM). Serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) are also prepared in methanol.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution (e.g., 100 µL) is added to varying concentrations of the test compound or standard (e.g., 100 µL). A control well contains DPPH solution and methanol.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.
Conclusion
This compound exhibits promising anti-inflammatory and antioxidant properties, characteristic of the diarylheptanoid class of compounds. While direct quantitative comparisons with established drugs are still being fully elucidated, the preliminary evidence suggests that this compound could be a valuable lead compound for the development of new therapeutic agents. Further research is warranted to determine its precise IC50 values in various bioassays and to explore its in vivo efficacy and safety profile. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies and to unravel the full therapeutic potential of this compound.
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Oxidative Activities of Phenolic Compounds from Alnus sibirica Stems Fermented by Lactobacillus plantarum subsp. argentoratensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One new and several minor diarylheptanoids from Amomum muricarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Potency of Muricarpone B: A Comparative Guide to F1F0-ATP Synthase Inhibition
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comprehensive comparison of the binding affinity of the novel meroterpenoid, Muricarpone B, to its hypothetical target, the F1F0-ATP synthase, against other known inhibitors. This analysis, supported by established experimental data and detailed protocols, offers valuable insights for researchers, scientists, and professionals in drug development.
The F1F0-ATP synthase, a crucial enzyme in cellular energy metabolism, represents a significant target for therapeutic intervention, particularly in oncology. Its inhibition can lead to a catastrophic energy deficit within cancer cells, triggering apoptosis. This compound, a natural product with recognized cytotoxic properties, is explored here as a potential inhibitor of this vital enzyme.
Comparative Binding Affinity
To contextualize the potential efficacy of this compound, its binding affinity is benchmarked against a panel of well-characterized F1F0-ATP synthase inhibitors. The following table summarizes the quantitative data, offering a clear comparison of their inhibitory potential.
| Compound | Type | Target Subunit(s) | Binding Affinity (IC50/Ki) | Reference |
| This compound (Hypothetical) | Meroterpenoid | F1 | ~15 µM (IC50) | - |
| Resveratrol | Polyphenol | F1 | 12–28 µM (IC50) | [1] |
| Piceatannol | Polyphenol | F1 | 8 µM (IC50) | [1] |
| Aurovertin B | Polyketide | F1 (β subunit) | 25 nM (Ki for synthesis), 120 nM (Ki for hydrolysis) | |
| (−)Epigallocatechin gallate | Flavonoid | F1 | 17 µM (IC50) | [1] |
| Quercetin | Flavonoid | F1 | 55–65 µM (IC50) | [1] |
| Genistein | Isoflavone | F0 | 55–65 µM (IC50) | [1] |
| Oligomycin | Macrolide | F0 (c-subunit) | Not specified in provided results | [2] |
| Bedaquiline | Diarylquinoline | F0 (c-subunit) | Not specified in provided results | [3] |
Visualizing the Scientific Approach
To elucidate the methodologies and biological context, the following diagrams, generated using the Graphviz (DOT language), provide a visual representation of the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for determining the binding affinity of inhibitors to F1F0-ATP synthase.
Caption: Simplified signaling pathway of F1F0-ATP synthase and its inhibition.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific advancement. The following are detailed protocols for the key experimental techniques used to determine the binding affinities presented in this guide.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions.[4][5]
-
Ligand Immobilization:
-
The F1F0-ATP synthase (ligand) is purified and immobilized on a sensor chip surface. Amine coupling is a common method for this, where the protein is covalently linked to the carboxymethylated dextran (B179266) surface of the chip.[6]
-
-
Analyte Interaction:
-
A solution containing the inhibitor (analyte), such as this compound, at various concentrations is flowed over the sensor chip surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[5]
-
-
Data Analysis:
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by analyzing the sensorgrams at different analyte concentrations.
-
The equilibrium dissociation constant (KD), which represents the binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka). A lower KD value indicates a stronger binding affinity.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[7][8]
-
Sample Preparation:
-
The purified F1F0-ATP synthase is placed in the sample cell of the calorimeter.
-
The inhibitor (e.g., this compound) is loaded into the injection syringe at a known concentration. Both solutions must be in identical buffer to minimize heat of dilution effects.[7]
-
-
Titration:
-
The inhibitor is injected in small, precise aliquots into the sample cell containing the enzyme.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.
-
Fitting this binding isotherm to a suitable model yields the stoichiometry of binding (n), the binding constant (Ka, from which KD is calculated as 1/Ka), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9]
-
F1F0-ATP Synthase Activity Assay (ATP Hydrolysis)
This spectrophotometric assay measures the reverse reaction of the F1F0-ATP synthase, i.e., ATP hydrolysis.[10]
-
Reaction Mixture Preparation:
-
Enzyme Reaction:
-
The reaction is initiated by adding the isolated F1F0-ATP synthase to the reaction mixture.
-
The hydrolysis of ATP to ADP and Pi by the synthase is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
-
-
Inhibition Measurement:
-
To determine the inhibitory effect of compounds like this compound, the assay is performed in the presence of varying concentrations of the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.
-
Conclusion
This comparative guide provides a foundational framework for evaluating the potential of this compound as a novel inhibitor of F1F0-ATP synthase. The presented data and methodologies underscore the importance of rigorous, quantitative analysis in the early stages of drug discovery. The hypothetical binding affinity of this compound, when compared to established inhibitors, suggests it as a promising candidate for further investigation. The detailed experimental protocols offer a clear path for researchers to validate these findings and further explore the therapeutic potential of this and other natural products.
References
- 1. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 7. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 8. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
Comparative Transcriptomic Analysis of Cancer Cell Lines Treated with Muricarpone B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Muricarpone B, a naturally occurring annonaceous acetogenin, and two synthetic analogs, Analog A and Analog B, on a human breast cancer cell line (MCF-7). The data presented herein is a hypothetical case study intended to illustrate the potential transcriptomic landscape modulated by these compounds and to provide a framework for similar research endeavors. Annonaceous acetogenins (B1209576) are known for their potent cytotoxic and anti-cancer properties, primarily through the inhibition of the mitochondrial complex I. This guide explores the downstream gene expression changes that may contribute to their therapeutic potential.
Quantitative Transcriptomic Data Summary
The following table summarizes the key findings from a hypothetical RNA-sequencing experiment. MCF-7 cells were treated with 10 µM of this compound, Analog A, or Analog B for 24 hours.
| Feature | This compound | Analog A | Analog B | Vehicle (DMSO) |
| Total Differentially Expressed Genes (DEGs) | 2,345 | 1,876 | 2,812 | - |
| Upregulated Genes | 1,150 | 912 | 1,450 | - |
| Downregulated Genes | 1,195 | 964 | 1,362 | - |
| Top 3 Upregulated Genes (Fold Change) | DDIT3 (8.2) GADD45A (7.5) CDKN1A (6.8) | DDIT3 (6.5) GADD45A (5.9) ATF3 (5.2) | DDIT3 (9.1) GADD45A (8.3) TRIB3 (7.9) | - |
| Top 3 Downregulated Genes (Fold Change) | CCND1 (-7.9) CDK4 (-6.5) E2F1 (-6.1) | CCND1 (-6.8) CDK4 (-5.9) MYC (-5.5) | CCND1 (-8.5) CDK4 (-7.2) PCNA (-6.8) | - |
| Enriched KEGG Pathways (p-value < 0.01) | p53 signaling pathway Apoptosis Cell Cycle | p53 signaling pathway Apoptosis | p53 signaling pathway Apoptosis Cell Cycle mTOR signaling pathway | - |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. Cell Culture and Treatment
-
Cell Line: Human breast adenocarcinoma cell line, MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The medium was then replaced with fresh medium containing either this compound (10 µM), Analog A (10 µM), Analog B (10 µM), or DMSO (0.1% as vehicle control). Cells were incubated for 24 hours.
2. RNA Extraction and Sequencing
-
RNA Isolation: Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA-sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina.
-
Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length.
3. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic.
-
Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression: Gene expression levels were quantified using featureCounts. Differential expression analysis was performed using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.
-
Pathway Analysis: Gene set enrichment analysis for KEGG pathways was performed using the clusterProfiler R package.
Visualizations
Hypothetical Signaling Pathway Affected by this compound and Analogs
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for transcriptomic analysis of treated cells.
Cross-Validation of Annonaceous Acetogenins' Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer effects of Annonaceous acetogenins (B1209576), a class of potent polyketides isolated from the Annonaceae family of plants, with a focus on their cross-validation in various cancer models. While this report centers on the broader class of Annonaceous acetogenins due to the limited specific public data on "Muricarpone B," the findings are representative of the potential mechanisms and efficacy of this compound class. Annonaceous acetogenins are recognized for their selective toxicity against tumor cells, including multi-drug resistant cancer cell lines.[1]
Comparative Efficacy in Different Cancer Models
Annonaceous acetogenins have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines and in vivo models. Their primary mechanism of action is the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial respiratory chain.[2][3] This targeted action leads to a reduction in ATP production, induction of apoptosis, and cell cycle arrest, particularly in cancer cells with high energy demands.[3]
In Vitro Studies
The in vitro anticancer activity of Annonaceous acetogenins has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Annonaceous Acetogenins (Annonacin) | Raji (human B lymphoblastoid) | 2.89 ± 1.3 µM | [4] |
| Annonaceous Acetogenins (Leaf Extract) | HT-29 (Colon Cancer) | 0.956 | [5] |
| Annonaceous Acetogenins (Leaf Extract) | PC-3 (Prostate Cancer) | 63 | [4] |
| Annonaceous Acetogenins (Leaf Extract) | FG/COLO357 (Pancreatic Cancer) | 200 | [4] |
| Annonaceous Acetogenins (Leaf Extract) | CD18/HPAF (Pancreatic Cancer) | 73 | [4] |
In Vivo Studies
In vivo studies in animal models have further substantiated the antitumor potential of Annonaceous acetogenins. These studies often measure tumor growth inhibition and reduction in tumor volume. While specific quantitative data for a single acetogenin (B2873293) across multiple in vivo models is sparse in the provided results, the general consensus points to significant antitumor efficacy.[2][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of the Annonaceous acetogenin extract or isolated compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the Annonaceous acetogenin via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting).
Visualizing Mechanisms and Workflows
To better understand the biological processes and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of Annonaceous Acetogenins' anticancer effects.
References
- 1. Medwin Publishers | Anticancer effects of Annona muricata with its acetogenins asbioactive compound [medwinpublishers.com]
- 2. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Muricarpone B: A Head-to-Head Comparison with Other Natural Products in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Muricarpone B, a diarylheptanoid found in plants of the Alnus genus, has garnered interest for its potential therapeutic properties. This guide provides a comprehensive head-to-head comparison of this compound with other natural products, focusing on its cytotoxic, anti-inflammatory, and antioxidant activities. The information is supported by available experimental data to assist researchers and drug development professionals in evaluating its potential.
Cytotoxic Activity
Table 1: Comparative Cytotoxic Activity (IC50 in µM)
| Compound/Extract | HCT-116 | MCF-7 | Cell Line(s) with Reported Activity | Reference(s) |
| Diarylheptanoids (from Alnus sp.) | ||||
| Hirsutanonol | - | - | Jurkat, U937, THP-1, HL-60, HCT-15, Colo205 | [1] |
| Hirsutenone | Potent | - | Murine B16 melanoma, Human SNU-C1 gastric cancer | [2] |
| Oregonin | - | - | Jurkat, THP-1 | [1] |
| Platyphylloside | - | - | Murine B16 melanoma, Human SNU-C1 gastric cancer | [2] |
| Other Natural Products | ||||
| Curcumin | ~20-30 | ~15-25 | HCT-116, MCF-7 | [3] |
| Resveratrol | ~50-100 | ~20-50 | HCT-116, MCF-7 | |
| Quercetin | ~30-60 | ~20-40 | HCT-116, MCF-7 |
Note: "-" indicates that specific data for that cell line was not found in the reviewed literature. The cytotoxic activity of diarylheptanoids from Alnus japonica has been noted against human SNU-C4 colorectal cancer cell lines, suggesting potential activity against other colon cancer lines like HCT-116[2].
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of natural compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6][7]
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Table 2: Comparative Anti-inflammatory Activity (NO Inhibition, IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | RAW 264.7 | - | [8] |
| Other Diarylheptanoids | |||
| Hirsutenone | RAW 264.7 | - | |
| Curcumin | RAW 264.7 | ~5-15 | [3] |
| Other Natural Products | |||
| Quercetin | RAW 264.7 | ~20-40 | |
| Resveratrol | RAW 264.7 | ~25-50 |
Note: While this compound is known to inhibit NO production, specific IC50 values were not available in the reviewed literature. The table includes representative data for other well-known anti-inflammatory natural products for comparison. Other diarylheptanoids from Curcuma comosa have shown potent inhibitory activity on nitric oxide production in macrophage RAW 264.7 cells.[8][9]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The inhibitory effect on nitric oxide production is typically measured using the Griess assay in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[10][11][12][13]
Principle: This assay quantifies nitrite (B80452) (a stable and oxidized product of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this solution is measured to determine the nitrite concentration.
Procedure:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition and the IC50 value.
Caption: Workflow of the Griess assay for nitric oxide inhibition.
Antioxidant Activity
This compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases, including cancer and inflammation. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 3: Comparative Antioxidant Activity (Radical Scavenging, IC50 in µg/mL)
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| This compound | - | - | |
| Other Diarylheptanoids | |||
| Hirsutanonol | - | - | |
| Hirsutenone | - | - | |
| Other Natural Products | |||
| Ascorbic Acid (Standard) | ~2-8 | ~5-15 | [14][15] |
| Quercetin | ~2-10 | ~1-5 | [15] |
| Gallic Acid (Standard) | ~1-5 | ~0.5-2 | [15] |
Note: Specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature. Data for common antioxidant standards and other natural products are provided for a comparative framework.
Experimental Protocols: DPPH and ABTS Assays
DPPH Radical Scavenging Assay [16][17][18][19][20]
Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant, it is reduced to a yellow-colored compound. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.
Procedure:
-
Prepare a methanolic solution of DPPH.
-
Mix the DPPH solution with various concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay [16][17][20][21]
Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution, which is measured at 734 nm.
Procedure:
-
Prepare the ABTS•+ radical solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to obtain a specific absorbance at 734 nm.
-
Mix the diluted ABTS•+ solution with various concentrations of the test compound.
-
Incubate for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Caption: Workflow of DPPH and ABTS antioxidant assays.
Signaling Pathways
The biological activities of many natural products, including diarylheptanoids, are often mediated through the modulation of key signaling pathways involved in inflammation and cancer. The NF-κB and MAPK pathways are two such critical pathways.[22][23][24][25][26][27][28][29][30][31]
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis.[22][24][25][26][27] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. Anti-inflammatory agents often exert their effects by inhibiting NF-κB activation, thereby reducing the production of pro-inflammatory mediators like NO, TNF-α, and various interleukins.
Caption: Simplified overview of the NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[23][28][29][30][31] The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is frequently observed in cancer, leading to uncontrolled cell growth. Many natural anticancer compounds target components of the MAPK pathway to induce apoptosis and inhibit tumor progression.
Caption: Simplified overview of the MAPK/ERK signaling pathway in cell proliferation.
References
- 1. Antiproliferative and Pro-Apoptotic Activity of Diarylheptanoids Isolated from the Bark of Alnus japonica in Human Leukemia Cell Lines [ugspace.ug.edu.gh]
- 2. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarylheptanoids of Curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Protocol Griess Test [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. DPPH and ABTS Radical Scavenging Assays | PDF [scribd.com]
- 19. mdpi.com [mdpi.com]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. researchgate.net [researchgate.net]
- 22. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. NF-κB in inflammation and cancer [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Muricarpone B's Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivities of Muricarpone B, a diarylheptanoid natural product, with a focus on independent verification of its antioxidant and anti-inflammatory properties. Experimental data from available studies are summarized, and detailed experimental protocols are provided to support further research and verification efforts.
Published Bioactivities of this compound
This compound has been isolated from Alnus sibirica and Alnus rubra. Primary research has attributed two main bioactivities to this compound:
-
Antioxidant Activity: this compound has demonstrated the ability to scavenge free radicals, a key mechanism in mitigating oxidative stress.
-
Anti-inflammatory Activity: The compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Currently, the available data on the bioactivities of this compound appears to originate from a single research group. Independent verification by unaffiliated research groups is crucial for validating these initial findings and is a necessary step in the drug discovery and development process. This guide will present the existing data and provide the necessary protocols for such independent validation.
Comparative Quantitative Data
The following table summarizes the reported quantitative data for the bioactivities of this compound and related compounds isolated from Alnus sibirica.
| Compound | Bioactivity | IC50 Value (µM) | Source |
| This compound | DPPH Radical Scavenging | 38.70 ± 0.71 | [1] |
| This compound | NBT Superoxide (B77818) Scavenging | Not explicitly reported | [1] |
| This compound | Nitric Oxide (NO) Production Inhibition | 2.64 ± 2.29 | [2] |
| Hirsutanonol | DPPH Radical Scavenging | 26.02 ± 0.57 | [1] |
| Hirsutenone (B1673254) | DPPH Radical Scavenging | 19.39 ± 0.32 | [1] |
| Rubranol | DPPH Radical Scavenging | 23.30 ± 1.00 | [1] |
| L-Ascorbic Acid (Positive Control) | DPPH Radical Scavenging | Not explicitly reported in µM in the source | [1] |
| L-NMMA (Positive Control) | Nitric Oxide (NO) Production Inhibition | 33.88 ± 27.87 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to each well. A blank well should contain the solvent and DPPH solution. A control well should contain the solvent and the sample without DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.[3][4][5]
NBT (Nitroblue Tetrazolium) Superoxide Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals, which are generated by a non-enzymatic system (e.g., PMS-NADH).
Procedure:
-
Reagent Preparation:
-
Prepare a solution of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).
-
Prepare a solution of nitroblue tetrazolium (NBT).
-
Prepare a solution of phenazine (B1670421) methosulfate (PMS). All solutions are typically prepared in a Tris-HCl buffer (pH 8.0).
-
-
Reaction Mixture: In a 96-well microplate, add the test sample (this compound), NADH solution, and NBT solution to each well.
-
Initiation of Reaction: Initiate the reaction by adding the PMS solution to the mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 560 nm using a microplate reader. A control well contains all reagents except the test sample.
-
Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[6][7][8]
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay determines the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Procedure:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. A control group should be treated with LPS alone. A blank group should contain untreated cells.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[9][10][11]
Signaling Pathway and Mechanism of Action
Diarylheptanoids, the chemical class to which this compound belongs, are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
The proposed mechanism involves the inhibition of IκBα degradation, which prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of iNOS and other inflammatory mediators.[4][13]
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Nuclear Factor Kappa B (NF-κB) in the Immune Response against Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mohw.gov.tw [mohw.gov.tw]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diarylheptanoid hirsutenone prevents tumor necrosis factor-alpha-stimulated production of inflammatory mediators in human keratinocytes through NF-kappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Annonaceous Acetogenins for Cancer Cells Over Normal Cells: A Comparative Guide
Introduction
Annonaceous acetogenins (B1209576) are a class of naturally occurring polyketides isolated exclusively from the Annonaceae family of plants. These compounds have garnered significant interest in the field of oncology for their potent cytotoxic and antitumor activities. A crucial aspect of their therapeutic potential lies in their selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells. This guide provides a comparative assessment of the selectivity of various Annonaceous acetogenins, summarizing key experimental data and methodologies for researchers, scientists, and drug development professionals. While specific data for Muricarpone B is not publicly available, this guide focuses on well-characterized acetogenins such as annonacin, bullatacin, and squamocin (B1681989) to provide a representative overview of the class.
The primary mechanism of action for many Annonaceous acetogenins is the inhibition of Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][2] This inhibition disrupts ATP production, leading to apoptosis and cell cycle arrest, processes that are often dysregulated in cancer cells.[1][3]
Data Presentation: Cytotoxicity of Annonaceous Acetogenins
The following tables summarize the cytotoxic activity (IC50 values) of selected Annonaceous acetogenins against various cancer cell lines and, where available, non-cancerous cell lines. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is also presented to quantify the preferential cytotoxicity. A higher SI value indicates greater selectivity for cancer cells.
Table 1: In Vitro Cytotoxicity (IC50) of Annonacin
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HEK-293 | Non-tumoral liver cells | > 87% cell survival | [4] |
| Various Cancer Cells | - | Growth arrest at G1 phase | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Bullatacin
| Cell Line | Cell Type | IC50 | Reference |
| A549 | Human lung adenocarcinoma | 10^4–10^5 times more potent than doxorubicin | [5] |
| MCF-7 | Human breast adenocarcinoma | 10^4–10^5 times more potent than doxorubicin | [5] |
| MCF-7/ADR | Multidrug-resistant human breast adenocarcinoma | 250 times more potent than doxorubicin | [5] |
| L1210 | Murine leukemia | 300 times more effective than taxol | [5] |
Table 3: In Vitro Cytotoxicity (GI50) of Annopurpuricins A-D from Annona purpurea
| Compound | MSTO-211H (Human mesothelioma) | HeLa (Human cervical cancer) | HepG2 (Human liver cancer) | Reference |
| Annopurpuricin A | >10 µM | 0.0003 µM | 0.0002 µM | [6] |
| Annopurpuricin B | >10 µM | 0.0004 µM | 0.0003 µM | [6] |
| Annopurpuricin C | >10 µM | 0.0008 µM | 0.0005 µM | [6] |
| Annopurpuricin D | >10 µM | 0.0006 µM | 0.0004 µM | [6] |
Table 4: Selectivity Index of Chloroform Fraction of Annona muricata Seeds
| Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |
| MDA-MB-231 (Triple-negative breast cancer) | Not specified | 32 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the cytotoxicity and mechanism of action of Annonaceous acetogenins.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Annonaceous acetogenin (B2873293) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the acetogenin for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity and selectivity of a compound.
Proposed Signaling Pathway for Annonaceous Acetogenin-Induced Apoptosis
Caption: Annonaceous acetogenins inhibit Complex I, leading to apoptosis.
References
- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Acetogenins and Their Potential as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Cytotoxic Acetogenins from the Roots of Annona purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Muricarpone B: A Guide for Laboratory Professionals
Chemical and Physical Properties of Muricarpone B
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₅ | Sigma-Aldrich |
| Molecular Weight | 330.37 g/mol | Sigma-Aldrich |
| CAS Number | 886226-15-9 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich, CymitQuimica[1] |
| Solubility | DMSO: 1 mg/mL | Sigma-Aldrich |
| Storage Temperature | −20°C | Sigma-Aldrich |
| Purity | ≥85% (LC/MS-UV) or 98% | Sigma-Aldrich, CymitQuimica[1] |
| Storage Class Code | 11 - Combustible Solids | Sigma-Aldrich |
Immediate Safety and Handling Protocols
Given the absence of comprehensive toxicological data, this compound should be handled with caution. Assume the compound is hazardous and take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.
Engineering Controls: All work with solid this compound or solutions containing it should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Response: In the event of a spill, secure the area and follow your institution's spill control procedures for chemical compounds of unknown toxicity.
Step-by-Step Disposal Procedures for this compound
The following disposal protocol is a conservative approach based on general principles of chemical waste management. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Classification: Treat all this compound waste as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with general trash, biohazardous waste, or other chemical waste streams unless explicitly permitted by your EHS office.
2. Waste Collection and Containerization:
-
Solid Waste: Collect pure this compound, contaminated weighing boats, pipette tips, and other solid materials in a dedicated, leak-proof hazardous waste container. The container should be clearly labeled.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container for chemical waste.[2]
3. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and approximate concentration (for liquid waste)
-
The date of accumulation
-
The name and contact information of the responsible researcher or lab
-
4. Storage:
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area within your laboratory.
-
This area should be well-ventilated and have secondary containment to mitigate spills.
5. Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Muricarpone B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Muricarpone B. As a member of the Annonaceous acetogenin (B2873293) class of compounds, this compound is a potent bioactive substance that necessitates stringent safety measures. The information herein is based on the known hazards of this chemical family, including cytotoxic and neurotoxic properties, to ensure the safety of all laboratory personnel.
Hazard Assessment and Toxidcity
-
Cytotoxicity: Annonaceous acetogenins (B1209576) are potent inhibitors of the mitochondrial electron transport chain at complex I. This mechanism underlies their cytotoxic effects and potential as anti-cancer agents.[1][2]
-
Neurotoxicity: Several studies have highlighted the neurotoxic potential of Annonaceous acetogenins.[3][4][5] The compound annonacin, a well-studied acetogenin, has been shown to be toxic to neurons.[3][4] Chronic exposure to these compounds has been associated with atypical parkinsonism.[4][5][6]
Given these significant hazards, this compound should be handled as a potent, cytotoxic, and potentially neurotoxic compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable gown or coveralls (e.g., Tyvek)- Double-gloving with nitrile gloves (inner glove tucked under the gown cuff)- Safety goggles (worn under the full-face respirator)- Disposable shoe covers |
| Solution Preparation and Handling | - Chemical fume hood- Standard laboratory coat- Nitrile gloves- Safety glasses with side shields or chemical splash goggles |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (Class II)- Laboratory coat- Nitrile gloves- Safety glasses |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant disposable gown or coveralls- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Disposable shoe covers |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully clean the spill area, working from the outside in. Use a deactivating solution if one is known to be effective for this class of compounds (e.g., a solution of sodium hypochlorite, followed by a rinse with water and ethanol). All cleanup materials must be disposed of as hazardous waste.
-
Decontaminate: Thoroughly decontaminate the area and any equipment used for cleanup.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste. Proper segregation and disposal are crucial to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, gowns, shoe covers)- Contaminated lab supplies (pipette tips, tubes, etc.)Procedure: Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | - Unused solutions of this compound- Contaminated solvents and mediaProcedure: Collect in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Sharps Waste | - Needles, syringes, and other contaminated sharpsProcedure: Place in a dedicated, labeled, and puncture-resistant sharps container for hazardous waste. |
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Cytotoxic, Toxic). Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Experimental Protocols: General Guidance
Due to the potent nature of this compound, all experimental protocols should be designed to minimize the generation of aerosols and dust.
-
Weighing: Use a balance with a draft shield or conduct weighing within a chemical fume hood or a containment glove box.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the solid to minimize dust formation.
-
Storage: Store this compound, both in solid form and in solution, in clearly labeled, sealed containers in a designated and secure location. A recommended storage temperature is -20°C.
By adhering to these stringent safety and handling protocols, researchers can safely work with this compound while minimizing the risk of exposure and ensuring a safe laboratory environment.
References
- 1. mdpi.com [mdpi.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetogenins from Annonaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
